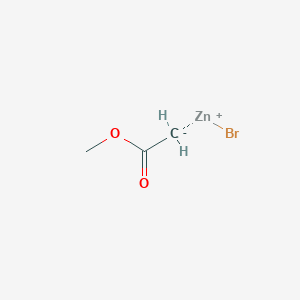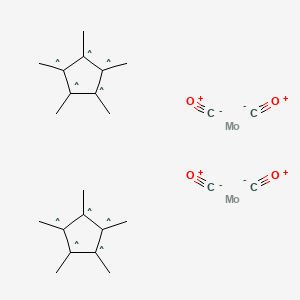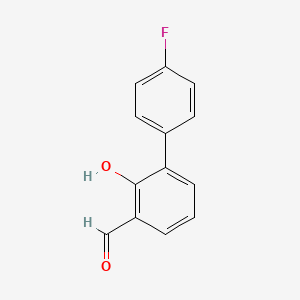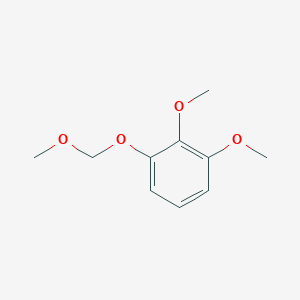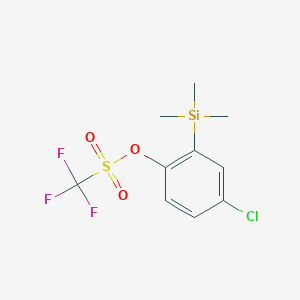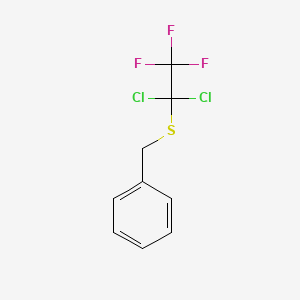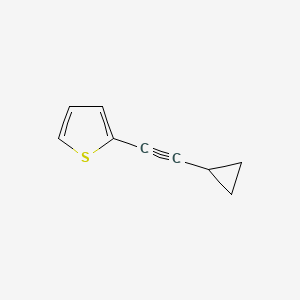
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadienyl)(fluoren-9-yl)diphenylmethane, also known as CpF9, is a synthetic compound that has been used in a variety of scientific research applications. CpF9 is composed of two aromatic rings, a cyclopentadienyl group, and a fluoren-9-yl group, and is often used as a ligand in coordination chemistry. CpF9 has been found to be useful in a number of areas, including catalysis, biochemistry, and drug development.
Aplicaciones Científicas De Investigación
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in biochemistry. (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has also been used in the development of drugs and in the study of enzyme-substrate interactions.
Mecanismo De Acción
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been found to act as a ligand in coordination chemistry, binding to transition metals such as palladium and ruthenium. The binding of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane to a metal complex can affect the structure and reactivity of the complex, allowing for the selective catalytic activity of the complex.
Biochemical and Physiological Effects
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a number of effects on cognition and behavior. (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has also been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a variety of ways. It is also relatively stable and can be stored for long periods of time. However, (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane can be toxic to cells, and care should be taken when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for the use of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane. It could potentially be used as a tool for drug discovery, as it has been found to have a number of biochemical and physiological effects. It could also be used in the study of enzyme-substrate interactions and in the development of new catalysts. Finally, it could be used in the study of coordination chemistry and in the development of new ligands.
Métodos De Síntesis
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has been synthesized through a variety of methods. One method involves reacting cyclopentadiene with fluoren-9-yl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and yields (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane as the major product. Other methods involve the use of palladium-catalyzed coupling reactions and the use of a variety of other reagents.
Propiedades
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(diphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-17,19-22,30H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVURPCFUNQHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

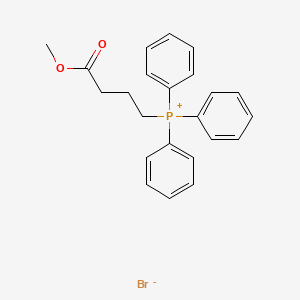
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)

